molecular formula C14H19ClF3NO B1397408 2-{2-[2-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride CAS No. 1219982-12-3

2-{2-[2-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride

Cat. No.: B1397408
CAS No.: 1219982-12-3
M. Wt: 309.75 g/mol
InChI Key: RXKDZAYYCUUSRR-UHFFFAOYSA-N
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Description

2-{2-[2-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride is a useful research compound. Its molecular formula is C14H19ClF3NO and its molecular weight is 309.75 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

2-{2-[2-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound can act as an inhibitor or activator of specific enzymes, thereby influencing the rate and outcome of biochemical reactions. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions can vary, ranging from competitive inhibition to allosteric modulation, depending on the specific enzyme and the concentration of the compound.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is involved in cell proliferation and differentiation . Additionally, this compound can alter the expression of genes related to apoptosis and cell cycle regulation, thereby impacting cell survival and growth.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with specific biomolecules, such as receptors and enzymes. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. For instance, the compound has been found to inhibit the activity of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the nervous system . This inhibition results in increased levels of acetylcholine, which can enhance neurotransmission and improve cognitive function.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. Studies have shown that the compound remains stable under standard laboratory conditions for extended periods, allowing for long-term experiments . Its effects on cellular function can change over time, with prolonged exposure leading to alterations in cell viability and function. For example, chronic exposure to the compound has been associated with increased oxidative stress and mitochondrial dysfunction in certain cell types .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as neuroprotection and anti-inflammatory properties . At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s beneficial effects are only seen within a specific dosage range, beyond which toxicity becomes apparent.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . These enzymes play a crucial role in the oxidative metabolism of the compound, leading to the formation of metabolites that can be further processed or excreted. The compound’s metabolism can affect metabolic flux and alter the levels of specific metabolites, impacting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its effects. For example, the compound has been shown to accumulate in the liver and kidneys, organs that are involved in its metabolism and excretion .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, such as the mitochondria or endoplasmic reticulum, where it can interact with relevant biomolecules and exert its effects. The compound’s activity and function can be modulated by its localization, with different effects observed in various subcellular compartments .

Properties

IUPAC Name

2-[2-[2-(trifluoromethyl)phenoxy]ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F3NO.ClH/c15-14(16,17)12-6-1-2-7-13(12)19-10-8-11-5-3-4-9-18-11;/h1-2,6-7,11,18H,3-5,8-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXKDZAYYCUUSRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CCOC2=CC=CC=C2C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219982-12-3
Record name Piperidine, 2-[2-[2-(trifluoromethyl)phenoxy]ethyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219982-12-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.